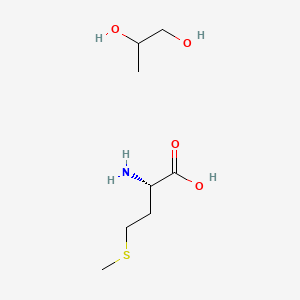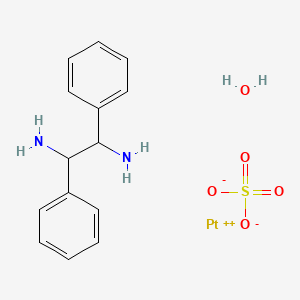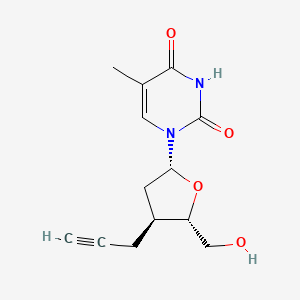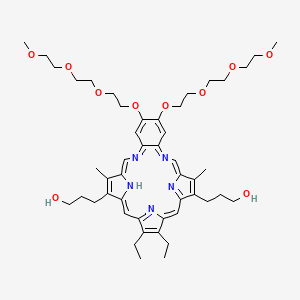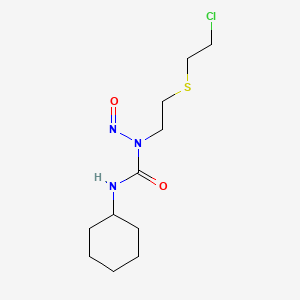
1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a nitrosourea group, a cyclohexyl ring, and a chloroethylthioethyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea typically involves multiple steps. One common method includes the reaction of cyclohexylamine with nitrosyl chloride to form the nitrosourea intermediate. This intermediate is then reacted with 2-chloroethylthioethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition of the nitrosourea group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrosourea group to an amine.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioethers or secondary amines.
Applications De Recherche Scientifique
1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea involves the alkylation of DNA. The chloroethyl group forms covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Lacks the thioethyl group.
1-(2-((2-Chloroethyl)thio)ethyl)-3-methyl-1-nitrosourea: Contains a methyl group instead of a cyclohexyl ring.
Uniqueness: 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea is unique due to its combination of a nitrosourea group, a cyclohexyl ring, and a chloroethylthioethyl moiety. This structure imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
66929-50-8 |
|---|---|
Formule moléculaire |
C11H20ClN3O2S |
Poids moléculaire |
293.81 g/mol |
Nom IUPAC |
1-[2-(2-chloroethylsulfanyl)ethyl]-3-cyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C11H20ClN3O2S/c12-6-8-18-9-7-15(14-17)11(16)13-10-4-2-1-3-5-10/h10H,1-9H2,(H,13,16) |
Clé InChI |
KJRPCFPUAWNDAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)N(CCSCCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
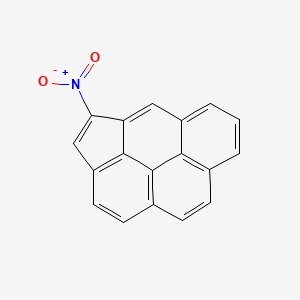
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
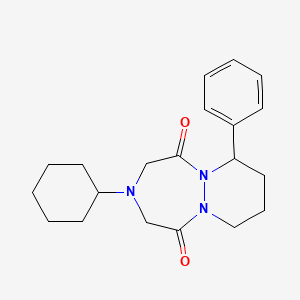
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)

